N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide
CAS No.:
Cat. No.: VC9677484
Molecular Formula: C13H18N4O3S
Molecular Weight: 310.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N4O3S |
|---|---|
| Molecular Weight | 310.37 g/mol |
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide |
| Standard InChI | InChI=1S/C13H18N4O3S/c1-8-9(2)21-13(15-8)16-10(18)3-4-12(20)17-6-5-14-11(19)7-17/h3-7H2,1-2H3,(H,14,19)(H,15,16,18) |
| Standard InChI Key | NKROYVUGTVLTDO-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)CCC(=O)N2CCNC(=O)C2)C |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CCC(=O)N2CCNC(=O)C2)C |
Introduction
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxo-4-(3-oxopiperazin-1-yl)butanamide is a chemical compound with a specific molecular structure that incorporates thiazole and piperazine rings. This compound is of interest in various chemical and pharmaceutical studies due to its unique structural features.
Potential Applications
Compounds with similar structures are often explored for their biological activities, including potential roles as inhibitors or modulators in various biochemical pathways. The presence of thiazole and piperazine rings suggests potential applications in medicinal chemistry, particularly in areas such as anti-inflammatory or antimicrobial research.
Data Tables
Given the limited specific data available for this compound, we can consider a general overview of similar compounds:
| Compound | Molecular Weight | Chemical Features |
|---|---|---|
| N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-oxo-4-(3-oxopiperazino)butanamide | 310.37 g/mol | Thiazole and piperazine rings |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Pyrazole and thiadiazole rings |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume